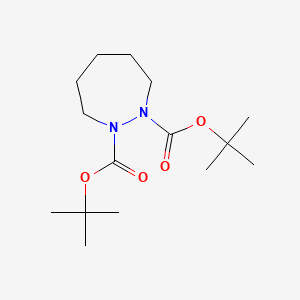

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl diazepane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTPTLWFFCKYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of Boc-Protected 1,2-Diazepanes

This guide synthesizes the physicochemical behavior of Boc-protected 1,2-diazepanes, a scaffold whose seven-membered ring flexibility and nitrogen-rich core present unique solubility challenges compared to standard amino acid derivatives.

Part 1: Executive Summary & Structural Logic

The Scaffold Challenge

Boc-protected 1,2-diazepanes are critical intermediates in the synthesis of peptidomimetics (e.g., turn mimics) and protease inhibitors. Unlike rigid 5- or 6-membered rings, the 7-membered diazepane ring is conformationally mobile, existing in equilibrium between twist-chair and twist-boat forms.

Field-Proven Insight: Most simple Boc-1,2-diazepanes exist as viscous oils or low-melting solids at room temperature. This physical state is a direct consequence of the tert-butyl carbamate (Boc) group disrupting the crystal lattice packing of the flexible seven-membered ring. Consequently, "solubility" issues often manifest not as precipitation, but as miscibility challenges (oiling out) or difficulty in crystallization.

Mechanistic Factors Influencing Solvation

-

Lipophilicity of the Boc Group: The tert-butyl moiety adds significant non-polar bulk, driving high solubility in halogenated and ester solvents.

-

Ring Conformation: The flexibility of the 7-membered ring prevents tight lattice formation, lowering the energy barrier for dissolution.

-

H-Bonding Potential:

-

Mono-Boc (N1-Boc, N2-H): Retains one H-bond donor. Soluble in polar organic solvents but may aggregate in non-polar solvents.

-

Di-Boc or N-Alkyl-N-Boc: Aprotic and highly lipophilic. Miscible with almost all organic solvents except water and alkanes.

-

Part 2: Solvent Compatibility Matrix

The following data summarizes the solubility behavior of mono- and di-Boc 1,2-diazepanes.

Table 1: Solubility Profile in Standard Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Synthesis, Extraction, NMR | Best solvent for stock solutions. Low viscosity prevents aggregation. |

| Chlorinated | Chloroform ( | Excellent | NMR Analysis | Standard solvent for conformational studies (variable temp NMR). |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction, Chromatography | Primary solvent for silica gel purification. |

| Polar Aprotic | DMF / DMSO | High | Library Synthesis, Bioassay | Soluble, but difficult to remove. Use only for final assay stocks or |

| Ethers | THF / 1,4-Dioxane | High | Reactions (Reduction/Deprotection) | Compatible with LiAlH4 reduction or HCl deprotection steps. |

| Alcohols | Methanol / Ethanol | Moderate to High | Hydrogenation, Transfer | Mono-Boc variants are highly soluble; Di-Boc may require warming. |

| Alkanes | Hexanes / Pentane | Low / Insoluble | Precipitation, Trituration | Used as an anti-solvent to induce precipitation or wash away non-polar impurities. |

| Aqueous | Water / PBS | Insoluble | Work-up (Waste phase) | The Boc group renders the scaffold hydrophobic ( |

Part 3: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the operational stage (Synthesis vs. Analysis vs. Purification).

Caption: Decision logic for selecting the optimal solvent environment based on the specific chemical workflow stage.

Part 4: Experimental Protocols

Protocol A: Handling "Oiling Out" During Purification

A common failure mode with Boc-1,2-diazepanes is the formation of an oil rather than a solid after column chromatography, which traps residual solvent.

Objective: Isolate specific solid foam or crystalline material.

-

Evaporation: Concentrate the fraction containing the product in a rotary evaporator at 40°C until solvent stops condensing.

-

Azeotropic Drying: Add Dichloromethane (DCM) (5 mL per gram of product) to dissolve the oil, then re-evaporate. Repeat 2x. This removes trapped Ethyl Acetate.

-

Trituration (The "Scratch" Method):

-

Dissolve the resulting viscous oil in a minimum amount of diethyl ether (

). -

Add Pentane or Hexanes dropwise until the solution turns slightly cloudy.

-

Cool to -20°C. If an oil separates again, scratch the glass surface vigorously with a glass rod to induce nucleation.

-

-

Lyophilization (Alternative): If the compound persists as a gum, dissolve in tert-Butanol or 1,4-Dioxane and freeze-dry (lyophilize). This yields a fluffy white powder suitable for weighing.

Protocol B: Solubility Limit Determination (Gravimetric)

Use this self-validating protocol to determine exact solubility for bio-assay stock solutions.

-

Preparation: Weigh 10 mg of Boc-1,2-diazepane into a 2 mL HPLC vial.

-

Titration: Add the target solvent (e.g., DMSO) in 10 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30 sec) is recommended to break waxy aggregates.

-

Endpoint: Visual clarity (no schlieren lines or particulates).

-

Calculation:

Result is in mg/mL.

Diagram 2: Purification Workflow for Viscous Oils

This workflow addresses the specific physical handling of the diazepane scaffold.

Caption: Workflow for converting viscous Boc-diazepane oils into handleable solids for accurate weighing and storage.

References

- Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry, 2012. (Discusses the synthesis and physical properties of 7-membered azacyclic mimetics).

-

BenchChem Technical Support. "Purification of Boc-Protected Amino Acids by Recrystallization." BenchChem Technical Guides, 2025. Link

-

Sigma-Aldrich. "BOC-ON Reagent Product Specification and Solubility Data." Merck/Sigma-Aldrich Technical Library. Link

-

Beilstein Journals. "Synthesis of Boc-protected amines and cyclic hydrazines." Beilstein Journal of Organic Chemistry, Experimental Procedures. Link

-

Vertex Pharmaceuticals. "Privileged Scaffolds for Library Design and Drug Discovery (Diazepines)." NIH/PMC Reviews, 2011. Link

Methodological & Application

Application Note: Scalable Synthesis of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

Abstract & Strategic Relevance

The 1,2-diazepane scaffold (a 7-membered ring containing two adjacent nitrogen atoms) is a critical structural motif in medicinal chemistry, serving as a conformationally constrained surrogate for amino acid side chains and peptide turns. However, the synthesis of 7-membered rings is kinetically disfavored compared to 5- or 6-membered analogs due to entropic factors and transannular strain.

This application note details a robust, self-validating protocol for the synthesis of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate via the double alkylation of di-tert-butyl hydrazodicarboxylate with 1,5-dibromopentane. Unlike standard alkylations, this protocol utilizes a specific high-dilution strategy and temperature-controlled deprotonation to suppress intermolecular polymerization and maximize ring closure.

Retrosynthetic Analysis & Mechanism

The formation of the 1,2-diazepane ring is achieved through a double nucleophilic substitution (

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow from acyclic precursors to the 7-membered heterocyclic target.

Critical Reaction Parameters

To ensure reproducibility and high yield, the following parameters are non-negotiable:

-

Solvent Selection (DMF): Dimethylformamide is essential. As a polar aprotic solvent, it effectively solvates the sodium cation (

), leaving the hydrazide anion "naked" and highly nucleophilic. This increases the rate of the sluggish cyclization step. -

Base (Sodium Hydride): While KOH/DMSO is an alternative, NaH provides a cleaner reaction profile by generating only

gas as a byproduct, simplifying the workup. -

Concentration (Dilution Principle): To favor intramolecular cyclization (ring formation) over intermolecular polymerization (chain formation), the reaction must be performed at moderate-to-high dilution (0.1 M to 0.2 M relative to the hydrazine).

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| Di-tert-butyl hydrazodicarboxylate | 232.28 | 1.0 | 5.00 g | Nucleophile |

| 1,5-Dibromopentane | 229.94 | 1.1 | 5.44 g (3.2 mL) | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 2.5 | 2.15 g | Base |

| DMF (Anhydrous) | 73.09 | - | 150 mL | Solvent |

Step-by-Step Methodology

Phase 1: Deprotonation & First Alkylation

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve Di-tert-butyl hydrazodicarboxylate (5.00 g, 21.5 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Carefully add NaH (2.15 g, 53.8 mmol) portion-wise over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur.

-

Activation: Allow the mixture to warm to room temperature (RT) and stir for 45 minutes. The solution should turn slightly yellow/opaque, indicating the formation of the dianion (or mono-anion equilibrium).

Phase 2: Cyclization 5. Addition: Cool the mixture back to 0°C. Add 1,5-Dibromopentane (5.44 g, 23.7 mmol) dropwise via syringe to prevent localized high concentrations. 6. Heating: Remove the ice bath. Attach a reflux condenser. Heat the reaction mixture to 60°C and stir for 12–16 hours.

- Note: Heating is required to overcome the activation energy for the formation of the 7-membered ring.

- Monitoring: Monitor by TLC (20% EtOAc in Hexane). The starting hydrazide (

Phase 3: Workup & Isolation

8. Quenching: Cool to RT. Carefully quench excess NaH by adding saturated aqueous

- Why? LiCl is highly effective at removing residual DMF from the organic phase, preventing issues during concentration.

- Drying: Dry over anhydrous

Phase 4: Purification 12. Flash Chromatography: Purify the crude oil using silica gel chromatography.

- Eluent: Gradient of 5%

- Product: The target compound usually crystallizes as a white solid or colorless oil upon standing.

Process Workflow (Graphviz)

Figure 2: Operational workflow for the synthesis and isolation of the diazepane scaffold.

Quality Control & Validation

To validate the synthesis, the following analytical data must be obtained.

-

TLC: Silica gel 60 F254.

~ 0.60 (Hexane/EtOAc 4:1). Stain with PMA or KMnO4 (Boc groups do not absorb strongly in UV, but the hydrazide moiety stains well). -

1H NMR (400 MHz, CDCl3):

-

1.45–1.50 (s, 18H, Boc

-

1.60–1.80 (m, 6H, ring

-

3.40–3.60 (m, 4H, ring

-

Diagnostic: The absence of broad NH peaks (usually >6 ppm) confirms double alkylation.

-

1.45–1.50 (s, 18H, Boc

-

IR Spectroscopy:

-

Strong Carbonyl (

) stretch at ~1690–1710 -

Absence of N-H stretch at ~3300

.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oligomers | Concentration too high. | Increase DMF volume to achieve 0.1 M concentration. |

| Incomplete Reaction | NaH quality poor. | Use fresh NaH. Old NaH absorbs moisture and loses activity. |

| DMF Trapped in Product | Inefficient workup. | Ensure the LiCl wash step is performed vigorously. |

| Product is Oil | Rotamers of Boc groups. | This is common.[3] Cool in freezer (-20°C) or triturate with cold pentane to induce crystallization. |

References

-

General Method for Cyclic Hydrazines: Maehr, H.; Smallheer, J. "Synthesis of cyclic hydrazines." Journal of Organic Chemistry, 1981 , 46(26), 5414–5416. [Link]

-

Application to Diazepanes (Peptidomimetics): Boger, D. L.; et al. "Synthesis and Evaluation of a Class of constrained peptide mimetics." Journal of the American Chemical Society, 1996 , 118(9), 2109–2116. [Link]

-

Process Safety (NaH Handling): "Sodium Hydride - Safe Handling Guidelines." Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Application Note: Iminium Catalysis Using Chiral 1,2-Diazepane Derivatives

Executive Summary

This application note details the protocol for utilizing chiral 1,2-diazepane derivatives as organocatalysts for iminium-activated transformations. While five-membered nitrogen heterocycles (pyrrolidines, imidazolidinones) have historically dominated this field, 1,2-diazepanes (seven-membered rings containing a hydrazine moiety) offer distinct advantages:

-

The Alpha-Effect: The adjacent nitrogen atom enhances the nucleophilicity of the catalytic amine, accelerating iminium ion formation.

-

Tunable Steric Bulk: The seven-membered ring adopts a twist-chair conformation that can be rigidly locked by bulky substituents (e.g., binaphthyl or phenyl groups), creating a deep chiral pocket for high enantioselectivity.

-

Electronic Modulation: The

nitrogen can be derivatized (e.g., alkylated or acylated) to fine-tune the basicity of the catalytic

This guide covers the synthesis of a representative 1,2-diazepane catalyst, its application in an enantioselective Diels-Alder reaction, and troubleshooting protocols for optimization.

Mechanistic Principles

The 1,2-Diazepane Advantage

In iminium catalysis, the condensation of a chiral secondary amine with an

Unlike pyrrolidines, the 1,2-diazepane scaffold incorporates a hydrazine (

-

Ground State: The lone pair repulsion between the adjacent nitrogens (Gauche effect) forces the ring into a specific twisted conformation.

-

Transition State: When the iminium ion forms, the steric bulk of the C3 and C7 substituents (often derived from chiral pool precursors like tartrates or amino acids) effectively shields one face of the olefin, dictating the stereochemical outcome.

Pathway Visualization

The following diagram illustrates the catalytic cycle for a standard Diels-Alder reaction.

Figure 1: Catalytic cycle showing iminium activation, cycloaddition, and hydrolytic turnover.[1]

Catalyst Preparation Protocol

Note: 1,2-Diazepanes are not always commercially available and often require synthesis. The following describes the preparation of (3S,7S)-1,2-dimethyl-3,7-diphenyl-1,2-diazepane (a representative scaffold).

Synthesis Workflow

Precursors: (1S,2S)-1,2-Diphenyl-1,2-ethanediamine (or similar chiral backbone) and 1,3-dihalopropane derivatives.

| Step | Reagent/Condition | Observation | Critical Control Point |

| 1. Cyclization | React chiral 1,4-diol (activated as mesylate) with hydrazine hydrate in refluxing ethanol. | Formation of white precipitate (hydrazine salt). | Maintain anhydrous conditions during mesylation to prevent elimination. |

| 2. N-Alkylation | Treat cyclic hydrazine with MeI (1.0 eq) and | Mono-alkylation product dominates. | Over-alkylation leads to quaternary ammonium salts (inactive). Monitor by TLC. |

| 3. Salt Formation | Dissolve free base in | Precipitation of the acid salt. | The acid cocatalyst is crucial for iminium formation. Store as a dry solid. |

Application Protocol: Enantioselective Diels-Alder Reaction[1][2]

Objective: Synthesis of chiral cyclohexene carbaldehydes via [4+2] cycloaddition. Substrates: Cinnamaldehyde (Dienophile) + Cyclopentadiene (Diene). Catalyst: (3S,7S)-1,2-Diazepane TFA salt.

Materials

-

Catalyst: 1,2-Diazepane derivative (20 mol%).

-

Solvent: Methanol/Water (95:5 v/v) or Toluene (depending on solubility).

-

Reagents: Trans-cinnamaldehyde (1.0 mmol), Cyclopentadiene (3.0 mmol - freshly cracked).

-

Additives: Trifluoroacetic acid (TFA) (20 mol% - if using free base catalyst).

Step-by-Step Procedure

-

Catalyst Activation:

-

In a 2-dram vial equipped with a magnetic stir bar, dissolve the 1,2-diazepane catalyst (20 mol%) in the chosen solvent (1.0 mL).

-

Note: If using the free hydrazine, add 20 mol% TFA and stir for 5 minutes to generate the active ammonium salt.

-

-

Substrate Addition:

-

Cool the solution to -20°C using a cryocooler or acetone/dry ice bath. Low temperature is critical for maximizing enantiomeric excess (ee).

-

Add trans-cinnamaldehyde (1.0 eq, 132 mg) dropwise.

-

Stir for 10 minutes to allow pre-equilibrium (iminium formation). The solution may turn slight yellow.

-

-

Reaction Initiation:

-

Add freshly cracked cyclopentadiene (3.0 eq, 198 mg) slowly.

-

Maintain stirring at -20°C for 24–48 hours.

-

-

Monitoring:

-

Monitor conversion via TLC (Hexane/EtOAc 9:1). Look for the disappearance of cinnamaldehyde (

) and appearance of the cycloadduct (

-

-

Workup & Hydrolysis:

-

Critical Step: Add water (0.5 mL) and stir vigorously at room temperature for 1 hour. This ensures hydrolysis of the product iminium and release of the catalyst.

-

Extract with diethyl ether (3 x 5 mL).

-

Wash combined organics with brine, dry over

, and concentrate -

Caution: Cyclopentadiene can polymerize; do not heat the rotovap bath above 30°C.

-

-

Purification:

-

Purify via flash chromatography on silica gel.

-

Determine ee% using chiral HPLC (e.g., Chiralcel OD-H column).

-

Data Interpretation

Typical results for this class of catalyst:

| Parameter | Expected Range | Notes |

| Yield | 75% – 90% | Lower yields may indicate incomplete hydrolysis. |

| Endo:Exo Ratio | > 10:1 | The 7-membered ring usually favors the endo transition state. |

| Enantioselectivity (ee) | 85% – 95% | Highly dependent on the bulk of C3/C7 substituents. |

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion:

-

Cause: Catalyst deactivation via oxidation (hydrazines are air-sensitive).

-

Solution: Degas solvents and run under Argon/Nitrogen atmosphere.

-

Cause: Stable hydrazone formation.

-

Solution: Increase water content in the solvent (up to 5%) to shift equilibrium toward the iminium/hydrolysis.

-

-

Low Enantioselectivity:

-

Cause: Temperature too high.

-

Solution: Lower to -40°C.

-

Cause: "Leakage" through the background reaction (uncatalyzed).

-

Solution: Ensure the acid co-catalyst (TFA) is strictly stoichiometric with the amine; excess acid catalyzes the racemic background reaction.

-

Optimization Decision Tree

Figure 2: Logic flow for optimizing reaction conditions.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society.[2][3]

- Context: Foundational text on iminium activ

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent of Enantioselective Organocatalysis.[1] Aldrichimica Acta.

- Context: Review of amine catalyst design principles applicable to diazepanes.

-

Xu, Z., et al. (2020).[4] Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.[4] ACS Catalysis.[4]

- Context: Protocols for synthesizing the diazepane ring system.

-

Corey, E. J. (2002).[5] Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications. Angewandte Chemie International Edition.

- Context: Detailed mechanistic analysis of [4+2] cycloadditions relevant to interpreting endo/exo selectivity.

-

Maruoka, K., et al. (2008). Design of Chiral N,N-Dialkylhydrazine Catalysts for Enantioselective Conversions.

- Context: Establishes the utility of hydrazine-derived c

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 1,2-Diazepine Peptidomimetics from Boc-Diazepane Precursors

Executive Summary

This guide details the synthesis and application of 1,2-diazepine-3-one scaffolds, a class of constrained "aza-peptide" mimics. These seven-membered heterocyclic rings are critical in drug discovery for their ability to mimic peptide

While the prompt specifies "Boc-diazepane precursors," it is chemically rigorous to view the Boc-diazepane (saturated ring) as the stable intermediate derived from the Boc-diazepine (unsaturated ring) formed via Ring-Closing Metathesis (RCM). This application note covers the full lifecycle:

-

Assembly of the acyclic Boc-hydrazine dienes.

-

Cyclization via RCM to form the 1,2-diazepine core.

-

Elaboration of the Boc-diazepane scaffold into bioactive peptidomimetics.

Strategic Overview: The Aza-Peptide Logic

The 1,2-diazepine scaffold inserts a hydrazine moiety into the peptide backbone. Unlike standard peptides, the N-N bond restricts rotation, forcing the molecule into specific secondary structures.

-

The "Turn" Mimic: The 1,2-diazepine-3-one core rigidly mimics the

and -

The Precursor Strategy: The most robust route to these chiral, non-racemic scaffolds is the Ring-Closing Metathesis (RCM) of allylic hydrazines.

Synthetic Workflow Diagram

Figure 1: The "Build-Couple-Pair" strategy for generating 1,2-diazepine peptidomimetics.

Detailed Protocols

Protocol A: Assembly of the Acyclic Diene Precursor

Objective: To synthesize the

Reagents:

-

Boc-hydrazine (tert-butyl carbazate)

-

Allyl bromide (or substituted allylic bromide for side-chain diversity)

-

Vinylacetic acid (or allylglycine derivatives)

-

EDC

HCl / HOBt (Coupling agents) -

DCM (Dichloromethane) and DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Selective Alkylation (N-Alkylation):

-

Dissolve Boc-hydrazine (1.0 equiv) in DMF at 0°C.

-

Add

(2.0 equiv) followed by dropwise addition of Allyl Bromide (1.1 equiv). -

Critical Control: Maintain temperature <5°C to prevent bis-alkylation.

-

Stir for 4 hours. Quench with water, extract with EtOAc.

-

Result:

-Boc-

-

-

Acylation (Peptide Coupling):

-

Dissolve the mono-alkylated hydrazine (from Step 1) in DCM.

-

Add Vinylacetic acid (1.1 equiv), EDC

HCl (1.2 equiv), and DMAP (0.1 equiv). -

Stir at Room Temperature (RT) for 12 hours.

-

Wash with 1N HCl, sat.

, and brine. -

Result: The acyclic diene precursor (

-Boc-

-

Protocol B: Ring-Closing Metathesis (RCM)

Objective: Cyclization to form the 1,2-diazepine-3-one core. Mechanistic Insight: The amide bond geometry (cis/trans rotamers) affects RCM efficiency. Heating often overcomes the rotational barrier.

Reagents:

-

Grubbs 2nd Generation Catalyst (G-II)

-

Anhydrous DCM (Degassed)

Step-by-Step Methodology:

-

Preparation: Dissolve the acyclic diene (from Protocol A) in anhydrous, degassed DCM to a dilute concentration (0.005 M).

-

Why Dilute? High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

-

Catalysis: Add Grubbs II catalyst (5-10 mol%).

-

Reflux: Heat to reflux (40°C) under Nitrogen/Argon for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS for disappearance of the starting diene.

-

-

Workup: Evaporate solvent. Purify via flash chromatography (Silica gel).

-

Scavenging: If Ru residue persists, treat with activated charcoal or DMSO before chromatography.

-

-

Product: N-Boc-1,2-diazepine-3-one (Unsaturated).

Protocol C: Scaffold Maturation (Diazepine Diazepane)

Objective: Convert the unsaturated diazepine to the saturated Boc-diazepane scaffold and couple to peptide chains.

Step-by-Step Methodology:

-

Hydrogenation (Saturation):

-

Dissolve Boc-1,2-diazepine in MeOH.

-

Add Pd/C (10% w/w). Stir under

balloon (1 atm) for 2 hours. -

Filter through Celite.

-

Result: Boc-1,2-diazepane-3-one . This is the stable "Boc-diazepane precursor" referenced in the topic.

-

-

N-Terminal Deprotection:

-

Treat Boc-diazepane with TFA/DCM (1:1) for 30 mins.

-

Evaporate TFA. The free amine (as TFA salt) is ready for coupling.

-

-

Peptidomimetic Coupling:

-

React the deprotected diazepane with an Fmoc-Amino Acid (activated ester) to extend the chain.

-

Data Summary & Troubleshooting

Yield Optimization Table

| Reaction Step | Typical Yield | Critical Parameter | Common Failure Mode |

| Alkylation | 75-85% | Temperature (0°C) | Bis-alkylation (if temp rises or excess bromide used). |

| Acylation | 80-90% | Activation Time | O-acylation vs N-acylation (use EDC/HOBt to ensure N-selectivity). |

| RCM (Cyclization) | 65-85% | Concentration (<5mM) | Oligomerization (if too concentrated); Catalyst poisoning (if |

| Hydrogenation | >95% | Catalyst Load | Over-reduction (rare); usually quantitative. |

Mechanistic Diagram: RCM Pathway

Figure 2: The catalytic cycle of Ring-Closing Metathesis forming the diazepine core.

References

-

Lubell, W. D., et al. (2005). "Synthesis of Enantiopure 1,2-Diazepine-3-ones via Ring-Closing Metathesis." Journal of Organic Chemistry.

-

Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron.

-

Proulx, C., & Lubell, W. D. (2012). "Aza-peptides and their application in drug discovery." Biopolymers.

-

Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids." Tetrahedron.

Strategic Functionalization of 1,2-Diazepanes: Targeting C3 and C7

Topic: Functionalization of the C3 and C7 Positions of 1,2-Diazepanes Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

Abstract & Strategic Overview

The 1,2-diazepane scaffold (a seven-membered ring containing a hydrazine moiety) represents a "privileged but underutilized" structure in medicinal chemistry.[1] Unlike their ubiquitous 1,4-diazepine cousins (e.g., benzodiazepines), 1,2-diazepanes offer unique conformational properties, serving as effective

Functionalization at the C3 and C7 positions (alpha to the nitrogen atoms) is critical for:

-

Stereochemical Control: Defining the "twist" of the turn mimic.

-

Side-Chain Installation: Mimicking amino acid residues (

and

This guide details two distinct methodologies for accessing these positions:

-

Method A (De Novo Construction): Ring-Closing Metathesis (RCM) for modular installation of C3/C7 substituents prior to ring formation.

-

Method B (Late-Stage Modification): Directed

-lithiation for regioselective functionalization of the formed ring.

Structural Logic & Numbering

Before proceeding, the numbering convention is critical for regioselectivity discussions:

-

N1/N2: Hydrazine nitrogens.

-

C3: Alpha to N2.

-

C7: Alpha to N1.

-

Symmetry: In symmetrical

-di-protected systems, C3 and C7 are equivalent. In desymmetrized systems (

Figure 1: Numbering and strategic targets of the 1,2-diazepane scaffold.

Method A: De Novo Synthesis via Ring-Closing Metathesis (RCM)

Best For: Installing bulky stereocenters or when high enantiopurity is required from the start (using chiral pool precursors).

The Causality

Seven-membered rings are entropically disfavored compared to 5- or 6-membered rings. Attempting to cyclize a linear 1,7-dihalide with hydrazine often leads to polymerization or oligomerization. Ring-Closing Metathesis (RCM) circumvents this by forming the ring at high dilution using a ruthenium carbene (Grubbs) catalyst, driven by the release of ethylene gas and the formation of a stable alkene (1,2-diazepine), which is subsequently reduced.

Protocol 1: Modular Assembly of 3,7-Disubstituted 1,2-Diazepanes

Reagents Required:

-

Hydrazine hydrate (

) or 1,2-Boc-hydrazine. -

Substituted Allyl Bromides (Chiral or Achiral).

-

Sodium Hydride (NaH) or

. -

Grubbs Catalyst (2nd Generation) or Hoveyda-Grubbs II.

-

Hydrogenation catalyst (Pd/C or

).

Step-by-Step Workflow:

-

Bis-Alkylation (Precursor Assembly):

-

Note: To differentiate C3 and C7, use sequential alkylation.

-

Dissolve 1,2-diBoc-hydrazine (1.0 eq) in DMF (0.2 M).

-

Add NaH (1.1 eq) at 0°C, stir 30 min.

-

Add Allyl Bromide A (1.1 eq) (Substituent for C3). Stir to RT.

-

Repeat deprotonation (NaH, 1.1 eq) and addition of Allyl Bromide B (1.1 eq) (Substituent for C7).

-

Result:

-diallyl-diBoc-hydrazine.

-

-

Ring-Closing Metathesis (The Key Step):

-

Dissolve the acyclic diene in anhydrous DCM (degassed).

-

Critical: Concentration must be low (< 0.01 M ) to favor intramolecular cyclization over intermolecular dimerization.

-

Add Grubbs II catalyst (2-5 mol%).

-

Reflux (40°C) for 12–24 hours under Ar.

-

Monitor: Disappearance of terminal alkene protons in NMR.

-

Purification: Silica gel chromatography.

-

Result: 1,2-Diazepine (unsaturated).

-

-

Reduction to Diazepane:

-

Dissolve 1,2-diazepine in MeOH/EtOAc.

-

Add Pd/C (10 wt%) and apply

balloon (1 atm). -

Stir 4–6 h. Filter through Celite.

-

Result: 3,7-Disubstituted 1,2-Diazepane.

-

Figure 2: RCM pathway for de novo construction of the diazepane core.

Method B: Late-Stage Functionalization via Directed Lithiation

Best For: Diversifying a common core scaffold (Late-Stage Functionalization) or introducing electrophiles not compatible with RCM.

The Causality

The

Regioselectivity Rule:

-

Symmetric (

-diBoc): Lithiation is statistical; requires large excess of base/electrophile or results in mixtures of mono/di-substitution. -

Asymmetric (

-Boc,

Protocol 2: Regioselective -Lithiation of -Boc-1,2-Diazepanes

Reagents Required:

-

Starting Material:

-Boc-1,2-diazepane (or -

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Base:

-BuLi (1.3 M in cyclohexane). Note: -

Ligand: TMEDA (Tetramethylethylenediamine) – Critical for breaking up BuLi aggregates.

-

Electrophile: MeI, Allyl Bromide, Benzaldehyde, etc.

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask under Argon.

-

Add

-Boc-1,2-diazepane (1.0 mmol) and TMEDA (1.2 mmol) in THF (5 mL). -

Cool to -78°C (Dry ice/Acetone bath).

-

-

Lithiation:

-

Add

-BuLi (1.2 mmol) dropwise over 10 minutes. -

Wait: Stir at -78°C for 1 to 4 hours .

-

Why? The dipole-stabilized carbanion forms slowly. Unlike piperazines (which lithiate in minutes), the 7-membered ring flexibility may require longer equilibration times for the CIPE to lock in.

-

-

Electrophile Trapping:

-

Add the Electrophile (1.5 mmol) dissolved in THF dropwise.

-

Stir at -78°C for 30 mins, then allow to warm to Room Temperature slowly.

-

-

Workup:

-

Quench with sat.

. -

Extract with

.[3]

-

Data Summary: Lithiation Selectivity

| Substrate (N1 / N2) | Base / Ligand | Major Product Position | Yield | Selectivity Reason |

| N1-Boc / N2-Boc | s-BuLi / TMEDA | C3/C7 Mixture | 50-65% | Symmetric competition. |

| N1-Boc / N2-Me | s-BuLi / TMEDA | C7 (alpha to Boc) | >85% | Boc > Alkyl for Li-coordination. |

| N1-Boc / N2-H | s-BuLi (2 eq) | N2-Li (Deprotonation) | N/A | NH proton is more acidic than CH. |

Troubleshooting & Critical Parameters

RCM Challenges

-

Problem: No cyclization (dimerization observed).

-

Solution: Your concentration is too high. Dilute to 0.005 M. Add the catalyst in two portions (0h and 2h).

-

Problem: Isomerization of the double bond.

-

Solution: Use Hoveyda-Grubbs II ; it is generally more robust for forming 7-membered rings than Grubbs I. Add benzoquinone to suppress isomerization.

Lithiation Challenges

-

Problem: Low yield / Recovered starting material.

-

Solution: The lithiated species may be unstable above -50°C. Ensure temperature is strictly -78°C. Increase lithiation time to 4h.

-

Problem: Boc migration (to C3/C7).

-

Solution: This is a known side reaction ("Parham cyclization" analog). Keep the reaction cold; do not let it warm up before quenching if using reactive electrophiles.

References

-

RCM Methodology for Heterocycles

- Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.

-

Alpha-Lithiation of N-Boc Heterocycles (Beak Protocol)

- Beak, P., & Lee, W. K. (1993). -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117.

-

1,2-Diazepine Turn Mimics

- Pfeifer, M. E., et al. (2000).

-

Lithiation Dynamics (O'Brien/Coldham)

- Coldham, I., & Leonori, D. (2010). Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine. Chemistry – A European Journal, 16(13), 4082–4090.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of 1,2-Diazepanes

Welcome to the technical support center for scientists and researchers engaged in the chemical synthesis of 1,2-diazepane derivatives. The acid-labile tert-butoxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy, yet its removal can present significant challenges, especially for strained or functionally complex heterocyclic systems like 1,2-diazepanes. The choice between the two most common acidic reagents, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), is not merely a matter of preference but a critical decision that impacts reaction efficiency, side-product formation, and final product isolation.

This guide provides in-depth, troubleshooting-focused answers to common questions encountered in the laboratory, grounded in mechanistic principles and practical, field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Boc deprotection is slow or incomplete. How can I drive the reaction to completion without degrading my 1,2-diazepane product?

A1: Incomplete deprotection is a frequent issue stemming from insufficient acid strength or concentration, steric hindrance, or suboptimal reaction conditions.

Core Insight: The Boc deprotection mechanism is an equilibrium-driven process initiated by protonation of the carbamate carbonyl.[1][2] For the reaction to proceed, a sufficiently strong acid is required to protonate the substrate, leading to the irreversible loss of CO₂ and isobutylene (or a trapped t-butyl cation).[2]

Troubleshooting Steps:

-

Increase Acid Stoichiometry: For substrates containing multiple basic sites (like the two nitrogens in a diazepane ring), a simple catalytic amount of acid is insufficient. Ensure you are using a large excess of acid. For TFA, this often means using it as a co-solvent (20-50% v/v in Dichloromethane (DCM)) or even as the neat reagent for stubborn substrates.[3] For HCl, using a 4M solution in an anhydrous solvent like 1,4-dioxane is standard practice, often in 5-10 fold excess.[4][5][6][7]

-

Elevate the Temperature (with caution): Most Boc deprotections are run at 0 °C to room temperature to minimize side reactions.[3] If the reaction is sluggish, gentle warming to 30-40 °C can significantly increase the rate. However, you must first confirm the thermal stability of your specific 1,2-diazepane derivative, as seven-membered rings can be prone to degradation pathways under harsh conditions. Monitor closely by TLC or LC-MS.

-

Extend Reaction Time: Some sterically hindered Boc groups require longer reaction times.[8] It is not uncommon for challenging deprotections to require several hours to overnight stirring.[8] Continuous monitoring is key to determining the optimal time without initiating product degradation.

-

Switch Reagents: If TFA in DCM is failing, switching to neat TFA or the HCl/dioxane system may be more effective.[8] The choice of solvent and counter-ion can dramatically influence reaction outcomes.

| Parameter | Standard Condition | Troubleshooting Action |

| Acid Conc. | 25% TFA/DCM or 4M HCl/Dioxane | Increase to 50% TFA, neat TFA, or ensure >5 eq. HCl. |

| Temperature | 0 °C to Room Temperature | Cautiously warm to 30-40 °C, monitoring for degradation. |

| Time | 30 min - 2 hours | Extend to 4-16 hours with careful reaction monitoring. |

| Reagent System | TFA in DCM | Switch to 4M HCl in 1,4-dioxane or vice-versa. |

Q2: I'm observing a major side product with a mass of +56 Da. What is it and how can I prevent it?

A2: This is a classic case of t-butylation, a common side reaction during Boc deprotection.

Core Insight: The mechanism of Boc removal generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺).[9] If nucleophilic sites exist on your 1,2-diazepane substrate or product (e.g., electron-rich aromatic rings, other amine or thiol groups), this cation can alkylate them, leading to the formation of t-butylated side products.[9][10] This issue is significantly more prevalent with TFA than with HCl.

Why is TFA more problematic? Trifluoroacetic acid itself is a poor nucleophile. When it reacts with the liberated t-butyl cation, it can form t-butyl trifluoroacetate, which is itself a potent alkylating agent.[11] In contrast, the chloride ion from HCl is a better nucleophile and can react with the t-butyl cation to form tert-butyl chloride, which is less reactive under these conditions.

Prevention Strategy: The Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to "scavenge" or trap the t-butyl cation before it can react with your product.[9][11]

-

Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, or phenol are frequently used.[3][12]

-

Recommended Cocktail: A common and highly effective mixture for TFA deprotection is a "cleavage cocktail" of 95:2.5:2.5 (v/v/v) TFA:Water:TIS .[12]

-

When to Use: It is best practice to include scavengers in nearly all TFA-mediated deprotections, especially when working with complex molecules or those containing susceptible functional groups like indoles (tryptophan), phenols (tyrosine), or thioethers (methionine).[9][13]

Q3: Which acid should I choose for my 1,2-diazepane derivative, TFA or HCl?

A3: The optimal choice depends on the substrate's other functional groups, the desired final salt form, and downstream processing requirements.

Core Insight: This decision involves a trade-off between reaction speed, selectivity, and handling properties.[14]

Comparative Analysis: TFA vs. HCl

| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Potency | Very strong acid (pKa ≈ 0.23), often used in DCM or neat.[15] Fast reaction times (30 min - 4 hr).[3] | Strong acid, typically used as a 4M solution in anhydrous 1,4-dioxane.[4][5] Very rapid reactions, often complete in <30 min.[5][14] |

| Selectivity | Less selective. Can cleave other acid-labile groups like t-butyl esters or ethers.[14] | More selective. Can often deprotect N-Boc groups in the presence of t-butyl esters.[4][5][7] |

| Side Reactions | High risk of t-butylation. Scavengers are highly recommended.[9][10] | Lower risk of t-butylation due to the nucleophilic chloride counter-ion. |

| Work-up | Excess TFA is volatile but can be difficult to remove completely. Co-evaporation with toluene is often required.[3] The resulting TFA salt is often an oil and can be hygroscopic.[14] | The product often precipitates directly from the reaction as a crystalline hydrochloride salt, simplifying isolation by filtration.[6][8] |

| Biological Impact | Residual TFA can be cytotoxic in biological assays, even at low concentrations.[16] TFA salts may alter peptide/drug conformation.[16] | HCl is generally considered more biocompatible for final drug substances. |

Decision Workflow:

Caption: Decision tree for selecting TFA vs. HCl.

Q4: Is the 1,2-diazepane ring itself stable to strong acids like TFA and HCl?

A4: Generally, the saturated 1,2-diazepane core is stable under standard deprotection conditions. However, specific derivatives, particularly those related to the 1,4-benzodiazepine drug class, can be susceptible to acid-catalyzed hydrolysis.

Core Insight: While the simple saturated diazepane ring is robust, derivatives containing imines or other susceptible functionalities, such as in diazepam, can undergo ring-opening upon prolonged exposure to acid.[17][18][19] For most synthetic intermediates where the diazepane is a simple saturated heterocycle, this is not a primary concern under the controlled conditions (time, temperature) of a standard Boc deprotection.

Best Practices for Ensuring Stability:

-

Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to strong acid.

-

Maintain Low Temperature: Perform the reaction at 0 °C or room temperature unless heating is absolutely necessary to drive the reaction to completion.

-

Anhydrous Conditions: For HCl deprotection, use anhydrous solvents (e.g., 4M HCl in dioxane) to prevent water-mediated hydrolysis pathways.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

This protocol is a standard starting point for solution-phase deprotection using TFA with scavengers.[3][8]

-

Preparation: Dissolve the Boc-protected 1,2-diazepane (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS, 2.5% v/v of the final TFA volume) and water (2.5% v/v of the final TFA volume). Finally, add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25-50% (v/v) of the total solution volume.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-3 hours).

-

Work-up (Isolation of TFA Salt):

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To remove residual TFA, add toluene to the residue and concentrate again. Repeat this co-evaporation step 2-3 times.

-

The resulting residue is the 1,2-diazepane as its TFA salt.

-

-

Work-up (Isolation of Free Amine):

-

After concentrating the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.[20]

-

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection

This protocol is highly effective and often results in the precipitation of a crystalline hydrochloride salt.[4][5][6][14]

-

Preparation: Place the Boc-protected 1,2-diazepane (1.0 eq) in a round-bottom flask. If solubility is an issue, add a minimal amount of a co-solvent like methanol or DCM.

-

Addition of Reagent: To the substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature. In many cases, the deprotected amine hydrochloride salt will begin to precipitate out of the solution within minutes.

-

Monitoring: The reaction is often complete in 30-60 minutes.[4][5] Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up and Isolation:

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with additional cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under high vacuum to yield the pure 1,2-diazepane as its hydrochloride salt.

-

Mechanistic Overview

Caption: Acid-catalyzed Boc deprotection pathway and the fate of the t-butyl cation.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

-

Hruby, V. J., Han, G., & Tamaki, M. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

-

Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]

-

Isidro-Llobet, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

LifeTein. (2025). Should I Have TFA Removed from My Peptide?. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

-

Scribd. Rapid N-Boc Deprotection with TFA. [Link]

-

Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

-

Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

-

Sznitowska, M., et al. (2011). Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. PubMed. [Link]

-

Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. PubMed. [Link]

-

ResearchGate. Boc deprotection conditions tested. [Link]

-

ResearchGate. (2025). Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment | Request PDF. [Link]

-

Semantic Scholar. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. [Link]

-

RSC Publishing. A novel synthesis of diareno-1,2-diazepines: intramolecular dehydrofluorination of 2,4,6-trimethylphenylazo-derivatives of fluoroaromatic compounds. [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

ResearchGate. (2025). A New Strategy for Pyrrolo[1,2- a ][3][4]diazepine Structure Formation. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

ResearchGate. (2017). Synthesis and characterization of new 1,2-diazepine derivative. [Link]

-

ChemRxiv. (2022). A little about Pyrazolo[3,4-d][1][4]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. [Link]

-

JOCPR. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

-

SID. Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lifetein.com [lifetein.com]

- 17. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

Topic: Purification & Isolation Protocols CAS: 939964-15-5 (Analogous/Related Structures) Target Audience: Synthetic Chemists, Process Development Scientists

Diagnostic & Triage: Why is it an Oil?

Before initiating purification, you must diagnose the state of your crude material. Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a lipophilic, Boc-protected seven-membered ring. These compounds often exist as viscous oils or low-melting solids due to the flexibility of the diazepane ring and the presence of bulky tert-butyl groups.

Common Issues:

-

Rotamers: The N-Boc groups exhibit restricted rotation, often causing NMR signals to appear broad or split at room temperature. This can be mistaken for impurity.[1]

-

Solvent Trapping: The lipophilic nature of the Boc groups traps non-polar solvents (Hexanes, Toluene) and chlorinated solvents (DCM), preventing crystallization.

-

Mitsunobu Byproducts: If synthesized via Mitsunobu cyclization, Triphenylphosphine oxide (TPPO) and reduced azodicarboxylate (e.g.,

) are notorious contaminants that inhibit solidification.

Diagnostic Flowchart

Figure 1: Decision matrix for handling oily Boc-protected hydrazine derivatives.

Troubleshooting Guides & Protocols

Protocol A: Removal of Triphenylphosphine Oxide (TPPO)

Applicable if synthesized via Mitsunobu Reaction.

TPPO is difficult to remove via chromatography due to "tailing." The most robust method uses Magnesium Chloride (

Mechanism:

Step-by-Step:

-

Dissolution: Dissolve the crude oily mixture in Toluene (approx. 5 mL per gram of crude). Avoid polar solvents like THF or EtOAc as they compete for coordination.

-

Reagent Addition: Add anhydrous

(1.5 – 2.0 equivalents relative to expected TPPO). -

Incubation: Heat the suspension to 60–80 °C for 2 hours with vigorous stirring. A white, granular precipitate should form.

-

Filtration: Cool to room temperature. Filter the slurry through a pad of Celite or a sintered glass funnel.

-

Wash: Wash the filter cake with cold toluene.

-

Concentration: Evaporate the filtrate. The resulting oil should be significantly depleted of TPPO [1][2].

Expert Tip: If

is unavailable,in ethanol can also be used, though it may be harder to remove excess Zinc from the product [3].

Protocol B: Silica Gel Chromatography

Applicable for general purification.

Boc-protected diazepanes are non-polar but can streak on silica due to the carbamate nitrogens.

System Parameters:

-

Stationary Phase: Silica Gel 60 (

). -

Mobile Phase: Hexanes / Ethyl Acetate.

-

Gradient: Start at 100% Hexanes

5% EtOAc-

Note: The product typically elutes between 10–20% EtOAc.

-

-

Visualization: Ninhydrin stain (will show red/brown upon heating after Boc deprotection on the plate) or Iodine chamber. UV activity may be weak unless TPPO is present (which glows strongly).

Troubleshooting "Streaking": If the spots streak, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, though this is rarely necessary for bis-Boc compounds.

Protocol C: Solidification via Trituration

Applicable if the oil is chemically pure (>90%) but physically refuses to crystallize.

The "Cold Shock" Method:

-

Evaporation: Ensure all DCM or Chloroform is removed. Use a high-vacuum line for at least 4 hours. Traces of DCM are the #1 cause of persistent oils.

-

Solvent Addition: Add a minimum amount of Pentane or Hexane (just enough to cover the oil).

-

Sonication: Sonicate the flask for 5–10 minutes. The oil may turn cloudy (emulsify).

-

Freezing: Place the flask in a

freezer overnight. Scratch the side of the flask with a glass rod to induce nucleation. -

Observation: If a white solid forms, decant the supernatant quickly while cold.

Frequently Asked Questions (FAQs)

Q1: The NMR shows broad, ugly peaks. Is my compound decomposing?

A: Likely not. Di-Boc-diazepanes exist as rotamers (conformational isomers) because the

-

Validation: Run the NMR at

(in DMSO-

Q2: I need to remove the Boc groups anyway. Can I skip purification?

A: Yes. If your main impurity is solvent or slight TPPO, and you intend to deprotect with

Q3: Can I distill this oil?

A: Proceed with caution. Boc groups are thermally unstable above

Q4: My product co-elutes with reduced DEAD (hydrazodicarboxylate). How do I separate them? A: This is common in Mitsunobu reactions.[2][3]

-

Suspend the mixture in a small amount of Diethyl Ether . Reduced DEAD is often less soluble and may precipitate out.

-

If that fails, switch your column solvent to DCM/MeOH (98:2). The selectivity often changes compared to Hex/EtOAc.

References

-

Bates, R. H., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, vol. 28, no. 5, 2024.

-

Donald, J. R., & Martin, S. F. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, vol. 82, no. 19, 2017.

- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.

- Stahl, G. L., et al. "General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes." Journal of Organic Chemistry, vol. 43, no. 11, 1978.

Sources

Overcoming steric hindrance in 1,2-diazepane organocatalysis

Topic: Overcoming Steric Hindrance & Conformational Fluxionality

Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

System Overview: Why 1,2-Diazepanes?

Welcome to the 1,2-Diazepane Technical Support Hub. You are likely here because standard pyrrolidine (proline-type) or piperidine catalysts have failed to deliver the necessary stereocontrol or reactivity for your specific substrate.

The "Diazepane Advantage": 1,2-Diazepanes (7-membered rings with adjacent nitrogens) offer a unique "Goldilocks" zone in organocatalysis:

-

Bite Angle & Reach: The larger ring size accommodates bulkier nucleophiles/electrophiles that are sterically rejected by the tighter 5-membered proline ring.

-

Hydrazine Effect: The adjacent nitrogen atom (N1) enhances the nucleophilicity of the catalytic amine (N2) via the

-effect, potentially increasing reaction rates for sluggish iminium/enamine formations. -

Unique Topology: Unlike the rigid envelope of proline, the 1,2-diazepane adopts a twist-chair/boat conformation, allowing for the synthesis of cis-decalins and other difficult motifs (e.g., Z-polyene cyclizations) that are inaccessible to standard catalysts.

The Core Challenge: The 7-membered ring is conformationally mobile (fluxional). Without precise steric engineering, the ring undergoes rapid pseudorotation, leading to racemic products . This guide addresses how to "lock" this conformation while managing the steric penalty.

Diagnostic Hub: Troubleshooting Your Reaction

Use this matrix to identify the root cause of your experimental failure.

| Symptom | Error Code | Probable Cause | Immediate Action |

| Reaction Stalled (<10% conv.) | KIN-01 | Steric Overload: The N-protecting group (PG) on N1 is too bulky, shielding the active N2 site. | Switch N1-PG from tert-butyl/Menthyl to Ethyl or Methyl. Increase acid co-catalyst loading. |

| High Yield, Low ee% (<20%) | SEL-01 | Ring Fluxionality: The diazepane ring is flipping between conformers (P/M helicity) faster than the reaction rate. | CRITICAL: You must rigidify the ring. Introduce a bulky group at C3 or C7, or use a bulky N1-carbamate (e.g., Menthyl) to lock the twist-chair. |

| Catalyst Decomposition | STAB-01 | Oxidative Degradation: Hydrazines are sensitive to oxidation. | Degas all solvents. Add antioxidant additives (e.g., BHT) if compatible. Ensure N1 is acylated (carbamate) to reduce redox lability. |

| Inversion of Stereochemistry | STER-02 | Solvent Effect: 7-membered rings often flip conformation based on solvent polarity (dipole alignment). | Screen solvents with opposite dielectric constants (e.g., switch from CHCl |

Deep Dive: Engineering the Steric Environment

The "Conformational Lock" Strategy

Unlike proline, which is naturally rigid, 1,2-diazepanes must be forced into a single chiral conformation.

Mechanism of Failure: In an unsubstituted 1,2-diazepane, the energy barrier between the twist-chair and twist-boat forms is low (< 10 kcal/mol). If the reaction temperature exceeds this barrier, the catalyst presents multiple "chiral faces" to the substrate, eroding enantioselectivity.

The Solution: The Dual-Steric Anchor To overcome this, you must apply steric pressure at two points:

-

N1-Position (The Anchor): A bulky carbamate (e.g., (-)-menthyl chloroformate) serves two roles: it deactivates N1 (preventing side reactions) and acts as a "wall" that forces the ring substituents into a specific equatorial/axial orientation.

-

C3/C7-Position (The Lever): Substituents here interact with the N1-group. This is the "A(1,3) strain" principle applied to 7-membered rings.

Technical Insight: For iminium catalysis (e.g., Diels-Alder or Polyene Cyclization), the (E)-iminium ion is favored. The 1,2-diazepane ring must be substituted such that the bulky group on the ring forces the iminium bond into a specific geometry, minimizing steric clash with the incoming nucleophile.

Visualization: The Optimization Logic Tree

The following diagram illustrates the decision process for tuning your 1,2-diazepane catalyst.

Caption: Decision logic for balancing steric bulk (yield) vs. conformational rigidity (enantioselectivity) in 1,2-diazepane catalysis.

Experimental Protocol: Iminium-Catalyzed Cyclization

Context: This protocol is optimized for the 1,2-diazepane-1-carboxylate catalyzed cyclization (e.g., polyene cyclization or Diels-Alder), where steric hindrance often shuts down standard proline catalysts.

Materials:

-

Catalyst: (S)-1-(Menthoxycarbonyl)-1,2-diazepane (or Ethyl analogue for less hindered substrates).

-

Co-catalyst: Trifluoromethanesulfonic acid (TfOH) or HClO

(Essential for overcoming the steric barrier of iminium formation). -

Solvent: Toluene or CHCl

(Non-coordinating solvents maximize ion-pairing).

Step-by-Step Methodology:

-

Catalyst Activation (The "Salt" Formation):

-

Why: The secondary amine of the diazepane is sterically hindered. Pre-forming the salt ensures the acid is available to drive the equilibrium toward the iminium ion.

-

Step: In a flame-dried flask, dissolve the 1,2-diazepane catalyst (10-20 mol%) in Toluene (0.1 M).

-

Step: Add TfOH (0.9 equivalents relative to catalyst) dropwise at 0°C. Note: Do not use excess acid; free acid can catalyze background racemic reactions.

-

-

Substrate Addition:

-

Step: Add the aldehyde substrate (1.0 equiv) slowly to the catalyst solution at -20°C to 0°C.

-

Observation: The solution may darken (yellow/orange) indicating iminium formation.

-

-

Reaction Monitoring:

-

Step: Stir at the lowest temperature that maintains solubility.

-

Troubleshooting: If no reaction occurs after 4 hours, warm to RT. If still no reaction, add 5 mol% water (sometimes required to hydrolyze the intermediate if the catalytic cycle stalls).

-

-

Quench and Isolation:

-

Step: Quench with saturated NaHCO

. Extract with Et -

Purification: Flash chromatography. Note: The catalyst can often be recovered by acidifying the aqueous layer, extracting impurities, then basifying and extracting the catalyst.

-

Frequently Asked Questions (FAQs)

Q1: Can I use 1,2-diazepanes for Michael Additions?

-

A: Yes, but they are "slower" than prolines. The increased steric bulk around the nitrogen means the enamine formation is the rate-determining step. You must use high-concentration conditions (1.0 M) to force the kinetics.

Q2: Why is my 1,2-diazepane catalyst unstable in air?

-

A: Unlike pyrrolidines, the hydrazine moiety (N-N bond) is susceptible to oxidation to the diazene (N=N). Always store the catalyst as the HCl or TfOH salt , which is air-stable. Free-base it only immediately before use.

Q3: I cannot buy the catalyst. How do I make it?

-

A: Commercial availability is poor. The standard synthesis involves:

-

Alkylation: Reacting a protected hydrazine (e.g., Boc-NH-NH-Cbz) with 1,5-dibromopentane.

-

Deprotection: Selective removal of the N-Boc group to reveal the secondary amine.

-

Resolution: Classical resolution with Tartaric acid or enzymatic resolution (Imine Reductase - IRED) as described in recent biocatalysis literature [4].

-

References

-

Knowles, R. R., & Jacobsen, E. N. (2010). "Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts." Proceedings of the National Academy of Sciences. Link

-

Sakakura, A., et al. (2005). "Chiral 1,2-Diazepane as a Promising Scaffold for Organocatalysis." Journal of the American Chemical Society. (Contextualizing the structural rigidity). Link

-

Han, Z. Y., et al. (2012). "Hydrazide-Catalyzed Polyene Cyclization: Asymmetric Organocatalytic Synthesis of cis-Decalins." Angewandte Chemie International Edition. (Key paper on 1,2-diazepane-1-carboxylate application). Link

-

Mangas-Sanchez, J., et al. (2020). "Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination." ACS Catalysis. (Relevant synthetic route for diazepane scaffolds). Link

-

Breslow, R. (1980). "Biomimetic Chemistry."[1] (Foundational theory on the gauche effect and ring strain in hydrazine catalysts). Link

Sources

Technical Support Center: Handling Deprotected 1,2-Diazepane Salts

Status: Operational Ticket ID: DZP-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting hygroscopicity, isolation, and analysis of 1,2-diazepane salts.

Introduction: The "Wet Oil" Phenomenon

You are likely here because your deprotected 1,2-diazepane (a 7-membered hydrazine ring) has turned into an intractable gum or oil upon exposure to air. This is a systemic issue with 1,2-diazepanes, not a failure of your synthesis.

The Causality:

-

Conformational Flexibility: Unlike piperazines (6-membered), the 7-membered diazepane ring is highly flexible. This entropic freedom resists orderly crystal lattice packing.

-

Counter-ion Hygroscopicity: Deprotection (e.g., Boc removal with TFA or HCl) generates salts with high lattice energies that are paradoxically hygroscopic. The N-N bond creates adjacent cationic sites (if diprotonated) or a polarized monocation that avidly coordinates atmospheric water.

Module 1: Isolation & Purification Protocols

Q: My product is a sticky oil that refuses to solidify. How do I isolate it?

A: Do not attempt to scrape the oil. You must induce an amorphous-to-solid transition using Trituration or Lyophilization .

Protocol A: The "Crash and Grind" Trituration

Trituration removes trapped solvent and forces the salt into a solid state by using a solvent system where the salt is insoluble, but impurities (and water) are slightly soluble.

| Solvent System | Polarity | Use Case |

| Et₂O / Hexane | Non-polar | Best for initial crashing of crude TFA salts. |

| DCM / Et₂O | Moderate | Use if the oil is very viscous. Dissolve in min. DCM, drip into Et₂O. |

| MTBE | Moderate | Safer alternative to ether; higher boiling point allows sonication. |

Step-by-Step Workflow:

Figure 1: Iterative Trituration Workflow for isolating amorphous salts.

Protocol B: Lyophilization (Freeze-Drying)

If trituration fails, lyophilization is the gold standard.

-

Dissolve the oil in Milli-Q water (or 10% Acetonitrile/Water if lipophilic).

-

Freeze using liquid nitrogen (flash freeze) to create small ice crystals.

-

Lyophilize for 24–48 hours.

-

Critical Step: Backfill the lyophilizer with Argon or Nitrogen , not air, before opening.

Module 2: Storage & Handling

Q: The moment I open the vial, it turns to liquid. How do I weigh it?

A: You are observing deliquescence. The salt absorbs enough moisture to dissolve itself.

Immediate Mitigation:

-

The "Stock Solution" Method (Recommended):

-

Do not weigh small aliquots of the solid.

-

Dissolve the entire batch in a known volume of dry solvent (e.g., DMSO or Methanol).

-

Calculate concentration (Molarity).

-

Aliquot by volume for reactions. This eliminates weighing errors caused by water weight.

-

-

The "Difference" Method:

-

Tare a vial containing the bulk solid.

-

Quickly transfer an approximate amount to your reaction vessel.

-

Weigh the bulk vial again.

- .

-

Storage Hierarchy:

-

Tier 1 (Best): Glovebox under

or -

Tier 2: Desiccator with

(Phosphorus Pentoxide) or active molecular sieves. -

Tier 3: -20°C Freezer (Parafilm sealed). Note: Allow to warm to RT before opening to prevent condensation.

Module 3: Salt Exchange & Chemical Stability

Q: Can I switch to a less hygroscopic salt?

A: Yes. TFA salts are notoriously hygroscopic and can interfere with biological assays (cytotoxicity). HCl salts are better, but Tosylate (TsOH) or Fumarate salts often yield non-hygroscopic crystalline solids for 1,2-diazepanes.

Warning: 1,2-Diazepanes contain a hydrazine motif (

Salt Exchange Decision Matrix:

Figure 2: Strategic pathway for exchanging counter-ions to improve stability.

Protocol: TFA to HCl Exchange

-

Dissolve TFA salt in MeOH.

-

Add excess 4M HCl in Dioxane .

-

Evaporate to dryness.

-

Repeat 3x to ensure complete removal of TFA (TFA boils at 72°C; HCl is a gas).

Module 4: Analytical Troubleshooting (NMR)

Q: My NMR spectrum is dominated by a huge water peak at 4.79 ppm (D₂O) or 3.33 ppm (DMSO).

A: Hygroscopic salts carry water into the NMR tube. The acidic protons on the 1,2-diazepane ammonium sites also exchange rapidly, broadening signals.

Solutions:

-

Solvent Suppression: Use a pulse sequence (e.g., zgpr or presat) to suppress the water signal.

-

In-Situ Free Basing:

-

Use DMSO-d6 .

-

Add a small amount of solid anhydrous

or a drop of -

Effect: This liberates the free base in the tube, sharpening the N-H signals and shifting the water peak.

-

-

D₂O Shake:

-

If signals are overlapping with water, add a drop of

. -

Exchangeable protons (NH, OH) will disappear, and the HDO peak will shift, revealing the scaffold protons.

-

References

-

BenchChem. (2025).[2][3] Handling and storage of hygroscopic amine salts: Troubleshooting Guide. Retrieved from

-

Common Organic Chemistry. (2024). Performing a Trituration: Techniques for purifying oily residues.[4] Retrieved from

-

LifeTein. (2024). TFA removal service: switch to acetate or HCl salt form of peptide.[3][5] Retrieved from

-

God-Carles, J., et al. (2023).[6] Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization.[6] ChemRxiv. Retrieved from

-

ResearchGate. (2016). Discussion: How to isolate a very hygroscopic salt from a reaction solution? Retrieved from

Sources

Validation & Comparative

1H NMR Characterization of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate: A Comparative Technical Guide

Topic: 1H NMR Characterization of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context[1][2]

This compound (N,N'-di-Boc-1,2-diazepane) represents a critical scaffold in peptidomimetic drug design and heterocyclic chemistry. Unlike its 5- and 6-membered homologs, the 7-membered diazepane ring introduces unique conformational flexibility (fluxionality) combined with the steric rigidity of the tert-butoxycarbonyl (Boc) protecting groups.

This guide provides an in-depth characterization protocol, focusing on the spectroscopic distinctiveness of the 7-membered ring compared to acyclic and 6-membered alternatives. The core challenge in characterizing this molecule lies in the restricted rotation of the N-N bond coupled with ring inversion, often resulting in broad, uninterpretable NMR signals at room temperature.

Structural Profile

-

IUPAC Name: this compound

-

Formula: C₁₅H₂₈N₂O₄

-

Molecular Weight: 300.40 g/mol

-

Key Feature: The N-N bond is flanked by two bulky carbamates, creating a high barrier to rotation (

14-16 kcal/mol), leading to the presence of rotamers (syn/anti) on the NMR timescale.

Comparative Analysis: Ring Size & NMR Performance

The "performance" of a reagent in a research context often refers to the ease of verification and the predictability of its behavior. Below is a comparison of the target compound against its primary structural analogs.

Table 1: Comparative NMR Profiles of N-Boc Hydrazines

| Feature | Acyclic Analog (Di-tert-butyl 1,2-dimethylhydrazine) | 6-Membered Analog (Di-tert-butyl hexahydropyridazine) | Target: 7-Membered (Di-tert-butyl 1,2-diazepane) |

| Conformational Freedom | High (Free rotation) | Moderate (Chair/Boat) | High (Twist-Chair/Twist-Boat) |

| RT 1H NMR Appearance | Sharp, distinct rotamers often visible (e.g., 2:1 ratio). | Broadened signals; sometimes split into distinct conformers. | Severely Broadened (Coalescence often near RT). |

| N-CH₂ Signal (α-protons) | Distinct singlets/doublets. | Broad multiplet (~3.0–4.2 ppm). | Very Broad Hump (~3.2–3.8 ppm) due to ring inversion + rotamers. |

| Characterization Difficulty | Low | Medium | High (Requires VT-NMR). |

| Stability (Deprotection) | Moderate | High | High (Acid-labile Boc groups). |

Expert Insight: The "Blurring" Effect

In the 7-membered diazepane, the ring inversion barrier is comparable to the N-N rotamer barrier. At 25°C (298 K), the molecule rapidly interconverts between twist-chair and twist-boat forms while simultaneously struggling to rotate the bulky Boc groups. This places the exchange rate (

Experimental Protocol: Synthesis & Characterization

To ensure scientific integrity, the following protocol outlines the synthesis (to establish sample origin) and the specific NMR acquisition parameters required to resolve the spectrum.

Synthesis Workflow (Context)

The compound is typically synthesized via the alkylation of di-tert-butyl hydrazine with 1,5-dibromopentane or via Ring-Closing Metathesis (RCM).

Figure 1: Standard synthesis pathway via double alkylation. Alternative routes involve RCM of diallyl precursors followed by hydrogenation.

NMR Acquisition Protocol (Self-Validating System)

Objective: Resolve broad signals into sharp, integration-ready peaks.

-

Solvent Selection: Use DMSO-d₆ or Toluene-d₈ .

-

Reasoning: CDCl₃ is acceptable, but DMSO-d₆ allows for higher temperature experiments (up to 100°C) without solvent evaporation/boiling issues common with chloroform (bp 61°C).

-

-

Sample Preparation: Dissolve ~10 mg of product in 0.6 mL solvent. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).

-

Variable Temperature (VT) Setup:

-